2-Bromo-6-ethoxyaniline
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Overview
Description
2-Bromo-6-ethoxyaniline is an organic compound with the molecular formula C8H10BrNO. It is a derivative of aniline, where the amino group is substituted with a bromine atom at the second position and an ethoxy group at the sixth position on the benzene ring.
Scientific Research Applications
2-Bromo-6-ethoxyaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of brominated anilines on biological systems
Safety and Hazards
2-Bromo-6-ethoxyaniline is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-ethoxyaniline typically involves the bromination of 6-ethoxyaniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring of 6-ethoxyaniline in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as:
Nitration: of ethoxybenzene to form 6-ethoxynitrobenzene.
Reduction: of 6-ethoxynitrobenzene to 6-ethoxyaniline.
Bromination: of 6-ethoxyaniline to yield this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-ethoxyaniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding 6-ethoxyaniline.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-amino-6-ethoxyaniline.
Oxidation: Products include 2-bromo-6-ethoxynitrobenzene.
Reduction: The major product is 6-ethoxyaniline.
Mechanism of Action
The mechanism of action of 2-Bromo-6-ethoxyaniline depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In biological systems, the bromine and ethoxy groups may interact with specific molecular targets, influencing pathways related to enzyme activity or receptor binding .
Comparison with Similar Compounds
2-Bromoaniline: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
6-Ethoxyaniline: Lacks the bromine atom, which limits its reactivity in nucleophilic substitution reactions.
2-Chloro-6-ethoxyaniline: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.
Uniqueness: 2-Bromo-6-ethoxyaniline is unique due to the presence of both bromine and ethoxy groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-bromo-6-ethoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRDKLUDXJPIFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674804 |
Source
|
Record name | 2-Bromo-6-ethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-59-5 |
Source
|
Record name | 2-Bromo-6-ethoxybenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-ethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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